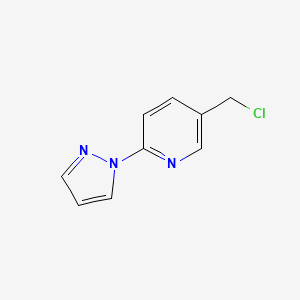

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDLCABKNWXXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586522 | |

| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748796-39-6 | |

| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical properties, a plausible synthetic route, its reactive potential, and its significant role in the development of novel therapeutic agents.

Core Compound Profile

This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety. This unique structural combination makes it a valuable intermediate for synthesizing more complex molecules with diverse biological activities.

| Property | Value | Source(s) |

| CAS Number | 748796-39-6 | |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.64 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Off-white solid | |

| Purity | ≥ 97% (via HPLC) | |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | |

| SMILES | C1=CN(N=C1)C2=NC=C(C=C2)CCl | |

| InChI Key | QVDLCABKNWXXQF-UHFFFAOYSA-N |

Significance in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs exhibiting anti-inflammatory, analgesic, and anti-cancer properties. Similarly, the pyridine scaffold is a common feature in bioactive molecules. The combination of these two heterocyclic systems in this compound, along with the reactive chloromethyl "handle," provides a powerful platform for generating libraries of diverse compounds for high-throughput screening. Its application is particularly noted in the development of anti-inflammatory and anti-cancer agents, as well as compounds targeting neurological disorders.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol

-

To a solution of 6-chloronicotinaldehyde (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water, which may result in the precipitation of 6-(1H-pyrazol-1-yl)nicotinaldehyde.

-

Filter the solid, wash with water, and dry under vacuum.

-

Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol product.

Step 2: Synthesis of this compound

-

Dissolve the crude (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification

The crude final product can be purified by one of the following methods:

-

Recrystallization: Using a suitable solvent system such as ethyl acetate/hexanes.

-

Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes.

The purity of the final compound should be confirmed by HPLC, which is typically reported to be ≥ 97%.

Chemical Reactivity and Functionalization

The primary site of reactivity on this compound is the benzylic-like chloride. This chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, which is a key strategy in creating diverse chemical libraries for drug discovery.

Caption: Key reactivity of the chloromethyl group.

This versatility allows for the facile synthesis of ethers, thioethers, amines, azides, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the following spectroscopic characteristics can be predicted based on the molecule's structure.

-

¹H NMR:

-

Chloromethyl protons (-CH₂Cl): A singlet is expected around δ 4.6-4.8 ppm.

-

Pyridine protons: Three protons in the aromatic region (δ 7.0-8.5 ppm), likely appearing as a doublet, a doublet of doublets, and a doublet.

-

Pyrazole protons: Three protons (δ 6.5-8.0 ppm), likely appearing as two doublets of doublets and a triplet.

-

-

¹³C NMR:

-

Nine distinct carbon signals are expected.

-

Chloromethyl carbon (-CH₂Cl): A signal around δ 45-50 ppm.

-

Aromatic carbons: Signals in the range of δ 110-155 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z 193, with a characteristic M+2 isotope peak at m/z 195 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

-

Major Fragment: Loss of a chlorine radical to give a fragment at m/z 158.

-

Safety and Handling

Hazard Identification:

This compound is considered a hazardous substance. The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep under an inert atmosphere.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Conclusion

This compound is a high-value building block for chemical synthesis. Its dual heterocyclic nature, combined with a reactive chloromethyl group, provides a versatile platform for the development of novel compounds with significant potential in the pharmaceutical and agrochemical industries. While detailed experimental data in the public literature is sparse, its structural features and known applications underscore its importance for researchers in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this reactive and hazardous compound.

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine physical properties

An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physical properties, synthesis, handling, and application of this compound. The information herein is synthesized to provide not just data, but actionable insights into the utility and experimental considerations of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety.[1] This unique structural arrangement makes it a highly valuable building block in modern synthetic chemistry. Its strategic importance lies in its role as a key intermediate for the synthesis of a wide array of more complex molecules with significant biological and material properties.

The compound's utility spans several high-value research and development sectors:

-

Pharmaceutical Development: It is a cornerstone intermediate for creating novel drug candidates. The pyrazole and pyridine scaffolds are prevalent in molecules targeting inflammatory conditions, cancer, neurological disorders, and microbial infections.[2][3] The reactive chloromethyl group provides a direct handle for introducing the core structure into larger, more complex active pharmaceutical ingredients (APIs).[2]

-

Agrochemicals: The compound is utilized in the synthesis of advanced agrochemicals, contributing to the development of targeted pesticides and herbicides that enhance crop protection and yield.[2][3]

-

Material Science: Its structural motifs have applications in the design of functional materials, including dye-sensitized solar cells, organic field-effect transistors (OFETs), and liquid crystal displays.[1]

-

Coordination Chemistry: The nitrogen atoms in the pyridine and pyrazole rings act as excellent coordination sites for metal ions, enabling the synthesis of novel catalysts and functional metal-organic complexes.[1][4]

Physicochemical and Structural Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for designing experimental setups, ensuring safe handling, and predicting its behavior in reaction mixtures.

| Property | Value | Source(s) |

| CAS Number | 748796-39-6 | [2][5] |

| Molecular Formula | C₉H₈ClN₃ | [2][5][6] |

| Molecular Weight | 193.63 g/mol | [5][6] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Boiling Point | 336.07 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.292 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water. | [5][7] |

| LogP | 2.006 (Predicted) | [1] |

| Storage Conditions | Store at 2-8 °C under an inert gas (Nitrogen or Argon). | [2][7] |

Structural and Spectroscopic Identifiers

-

IUPAC Name: this compound[3]

-

SMILES: ClCc1ccc(nc1)-n2cccn2[6]

-

InChI Key: QVDLCABKNWXXQF-UHFFFAOYSA-N[3]

While detailed experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) are typically provided in supplier-specific Certificates of Analysis or within dedicated synthetic publications, the structural identifiers above are universally recognized for database searches and computational modeling.

Synthesis and Reactivity: A Versatile Electrophile

The synthetic value of this compound is anchored in the reactivity of its benzylic-like chloride. The chloromethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the pyrazolyl-pyridine core to a wide variety of nucleophiles, including phenols, thiols, amines, and carbanions.

The choice to use this specific intermediate is driven by causality:

-

Controlled Reactivity: The chloride is a good leaving group, activated by the adjacent pyridine ring, yet stable enough for isolation and storage under appropriate conditions.[2]

-

Synthetic Versatility: It provides a reliable and direct pathway to introduce the desired scaffold, avoiding multi-step syntheses that might otherwise be required to build the heterocyclic system from scratch. This efficiency is paramount in medicinal chemistry for the rapid generation of chemical libraries for screening.[2]

The general workflow for utilizing this intermediate is depicted below.

Caption: General workflow for nucleophilic substitution using the title compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a self-validating system for the functionalization of this compound. The inclusion of reaction monitoring and purification steps ensures the integrity of the final product.

Objective: To synthesize a derivative via Sₙ2 reaction at the chloromethyl position.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., 4-methoxyphenol) (1.1 eq)

-

Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine and Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: To the flask, add the nucleophile (1.1 eq) and anhydrous DMF. Stir until dissolved. Add the base (K₂CO₃, 1.5 eq).

-

Initiation: Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise to the stirring mixture at room temperature.

-

Reaction & Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50-60 °C if necessary). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until completion (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water. The product will often precipitate or can be extracted.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory. The following guidelines are based on standard safety data sheets for structurally related hazardous compounds.[8][9][10][11]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a full-face shield.[8][9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[9]

-

Skin Protection: Wear a lab coat and, if handling large quantities, an apron. Ensure full skin coverage.[8]

Handling and Engineering Controls:

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Prevent all personal contact.[9]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

Storage Requirements:

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7][10]

-

Keep in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.[2][7]

-

Store locked up in a designated area for hazardous chemicals.[8][10]

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

The logical relationship for safe handling is visualized below.

Caption: Key pillars of safe handling and storage for the title compound.

References

- 1. China this compound Manufacturers Suppliers Factory [zbwhr.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloromethyl-2-(pyrazol-1-yl)pyridine | 748796-39-6 [chemicalbook.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. 748796-39-6 CAS MSDS (5-Chloromethyl-2-(pyrazol-1-yl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science. This document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, safety and handling guidelines, and predicted spectroscopic data are presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block for their research endeavors.

Introduction: The Strategic Importance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The compound this compound emerges as a particularly valuable synthetic intermediate due to the presence of a reactive chloromethyl group. This functional handle allows for facile derivatization and the introduction of diverse molecular fragments, making it an essential tool for constructing chemical libraries for drug discovery[1]. Its unique electronic and structural features also make it a candidate for applications in materials science, including the development of novel polymers and coatings[2]. This guide aims to provide a detailed technical resource for researchers working with this potent chemical entity.

Physicochemical and Structural Characteristics

This compound is an off-white solid at room temperature and is slightly soluble in water[3]. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic pathways[1].

| Property | Value | Source |

| CAS Number | 748796-39-6 | [1][2] |

| Molecular Formula | C₉H₈ClN₃ | [1] |

| Molecular Weight | 193.63 g/mol | [3][4] |

| Appearance | Off-white solid | [1] |

| Boiling Point | 336.074°C at 760 mmHg | [5] |

| Density | 1.292 g/cm³ | [5] |

| LogP | 2.00610 | [5] |

| Storage | 0-8 °C, under inert gas | [1][3] |

The molecule's structure, featuring a pyridine ring at the N1 position of the pyrazole, is key to its utility. The pyridine ring can engage in various non-covalent interactions within biological targets, while the pyrazole moiety offers additional hydrogen bonding capabilities. The C5-linked chloromethyl group on the pyridine ring is the primary site of reactivity, acting as an electrophile for a wide range of nucleophiles.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of (2-(1H-Pyrazol-1-yl)pyridin-5-yl)methanol

-

To a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

-

The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield (2-(1H-pyrazol-1-yl)pyridin-5-yl)methanol.

Step 2: Synthesis of this compound

-

To a solution of (2-(1H-pyrazol-1-yl)pyridin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added thionyl chloride (SOCl₂) (1.5 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the compound's structure and known chemical shifts of similar moieties.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.55 (d, J = 2.0 Hz, 1H): Proton on the pyridine ring at position 6.

-

δ 8.45 (d, J = 0.8 Hz, 1H): Proton on the pyrazole ring at position 3.

-

δ 7.90 (dd, J = 8.4, 2.4 Hz, 1H): Proton on the pyridine ring at position 4.

-

δ 7.80 (d, J = 8.4 Hz, 1H): Proton on the pyridine ring at position 3.

-

δ 7.75 (dd, J = 2.4, 0.8 Hz, 1H): Proton on the pyrazole ring at position 5.

-

δ 6.50 (t, J = 2.0 Hz, 1H): Proton on the pyrazole ring at position 4.

-

δ 4.65 (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

¹³C NMR (101 MHz, CDCl₃):

-

δ 151.0: C2 of the pyridine ring.

-

δ 149.5: C6 of the pyridine ring.

-

δ 141.5: C3 of the pyrazole ring.

-

δ 139.0: C4 of the pyridine ring.

-

δ 133.0: C5 of the pyridine ring.

-

δ 127.0: C5 of the pyrazole ring.

-

δ 112.0: C3 of the pyridine ring.

-

δ 108.0: C4 of the pyrazole ring.

-

δ 45.0: Carbon of the chloromethyl group (-CH₂Cl).

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺: 194.04796 (calculated for C₉H₉ClN₃⁺)[6].

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This makes it an excellent electrophile for a variety of nucleophiles.

Key Chemical Transformations

Caption: Key nucleophilic substitution reactions of this compound.

-

Reaction with Amines: Forms aminomethyl-pyridine derivatives, which are common structural motifs in bioactive molecules.

-

Reaction with Azides: Yields azidomethyl-pyridines, which can be further transformed, for example, via Huisgen cycloaddition or reduction to primary amines.

-

Reaction with Cyanide: Produces the corresponding acetonitrile derivative, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine[7][8][9].

-

Reaction with Thiols and Alkoxides: Leads to the formation of thioethers and ethers, respectively, allowing for the introduction of a wide range of functional groups.

Application in the Synthesis of Kinase Inhibitors

The pyrazolyl-pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation[10][11]. This compound serves as a key starting material for the synthesis of potent inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK) and c-Jun N-terminal kinase (JNK)[10][11][12][13][14].

For example, in the synthesis of ALK inhibitors, the chloromethyl group can be displaced by a nucleophilic amine-containing fragment, which can then be further elaborated to create a molecule that fits into the ATP-binding pocket of the kinase[10][13]. Similarly, in the development of JNK inhibitors, this compound can be used to introduce the pyrazolyl-pyridine core, which is essential for binding to the kinase[12][14].

Safety and Handling

As a chloromethylated aromatic compound, this compound should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar compounds provide a strong basis for safe handling procedures[15].

Potential Hazards:

-

Toxicity: Chloromethylated compounds can be toxic if ingested, inhaled, or absorbed through the skin. Long-term exposure to some chloromethyl ethers has been linked to an increased risk of cancer[16].

-

Corrosivity: May cause burns to the skin, eyes, and respiratory tract.

-

Irritation: Can cause skin and eye irritation.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its versatile reactivity, stemming from the strategically placed chloromethyl group, allows for the efficient construction of complex molecular architectures. While the full scope of its applications is still being explored, its role in the synthesis of kinase inhibitors highlights its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to safely and effectively utilize this potent building block in their scientific pursuits.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Chloromethyl-2-(pyrazol-1-yl)pyridine | 748796-39-6 [chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. China this compound Manufacturers Suppliers Factory [zbwhr.com]

- 6. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 7. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chempanda.com [chempanda.com]

Navigating the Solubility Landscape of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide for Drug Development Professionals

Abstract

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a key heterocyclic building block in the synthesis of innovative therapeutics, particularly in the realms of oncology and inflammatory diseases.[1][2] Its synthetic utility is, however, intrinsically linked to its physicochemical properties, with solubility paramount among them. A compound's solubility profile dictates its behavior in biological systems, influencing everything from absorption and distribution to ultimate bioavailability and therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this pivotal intermediate. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in-house.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from laboratory bench to patient bedside is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's oral bioavailability. A poorly soluble compound will exhibit limited dissolution in the gastrointestinal tract, leading to low absorption and consequently, inadequate plasma concentrations to elicit a therapeutic effect.

This compound, with its constituent pyridine and pyrazole moieties, presents a unique solubility profile. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the overall aromaticity contributes to a degree of lipophilicity. The chloromethyl group further adds to the molecule's reactivity and polarity. Understanding the interplay of these structural features is crucial for predicting and experimentally determining its solubility in various solvent systems, a critical step in formulation development and preclinical assessment. This guide will delve into the theoretical underpinnings of solubility and provide practical, step-by-step methodologies for its accurate determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₉H₈ClN₃ | [3][4] |

| Molecular Weight | 193.63 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Water Solubility | Described as "Slightly soluble in water" | [3][5][6] |

| Predicted logP | 1.5 | [7] |

The predicted octanol-water partition coefficient (logP) of 1.5 suggests a moderate lipophilicity, which aligns with the qualitative description of being "slightly soluble in water."[7] This indicates that while the compound has some affinity for non-polar environments, it is not excessively hydrophobic. The pyrazole and pyridine rings, while aromatic, also introduce polar characteristics through their nitrogen atoms, which can engage in hydrogen bonding.

Theoretical Framework: Factors Influencing Solubility

The solubility of a crystalline solid in a solvent is governed by the thermodynamics of two competing processes: the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the individual molecules.

For this compound, key factors include:

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding, will determine the energy needed to disrupt the crystal lattice. A higher lattice energy generally corresponds to lower solubility.

-

Solvation Energy: The interaction between the solute molecules and the solvent molecules releases energy. In polar solvents like water, this involves hydrogen bonding with the nitrogen atoms of the pyridine and pyrazole rings. In organic solvents, dipole-dipole and van der Waals interactions will dominate.

-

pH: The pyridine ring has a basic nitrogen atom that can be protonated at acidic pH. This would result in the formation of a pyridinium salt, which would be significantly more water-soluble than the neutral molecule. The pyrazole ring is weakly basic.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps to overcome the lattice energy.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published quantitative solubility data, experimental determination is crucial. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method . For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. A shaker or rotator should be used to ensure thorough mixing.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful aspiration of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). It is critical to avoid disturbing the solid pellet during this step.

-

-

Quantification:

-

Accurately dilute the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. Report the solubility in units of mg/mL or µg/mL, and also as molarity (mol/L), specifying the solvent and the temperature.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods that measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This method is faster but may overestimate solubility as it does not represent a true equilibrium state.

Protocol (Nephelometric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well containing the diluted compound. This sudden change in solvent composition can induce precipitation of poorly soluble compounds.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.

Caption: Workflow for Kinetic Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable, albeit predictive, insights into a compound's solubility. These in silico methods utilize the chemical structure to estimate solubility based on various molecular descriptors.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., logP, molecular weight, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data for a large set of compounds.

-

Machine Learning and AI: More advanced models using graph convolutional neural networks and other machine learning algorithms are being developed to predict solubility with increasing accuracy.[8]

While these models can be useful for prioritizing compounds in early discovery, they are not a substitute for experimental determination, especially for lead optimization and formulation development.

Conclusion and Future Directions

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 748796-39-6 CAS MSDS (5-Chloromethyl-2-(pyrazol-1-yl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-Chloromethyl-2-(pyrazol-1-yl)pyridine | CAS: 748796-39-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 5-Chloromethyl-2-(pyrazol-1-yl)pyridine | 748796-39-6 [chemicalbook.com]

- 6. 5-Chloromethyl-2-(1H-pyrazol-1-yl)pyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, a key intermediate in pharmaceutical and materials science research.[1][2] The unique structural arrangement of a pyridine ring, a pyrazole moiety, and a reactive chloromethyl group presents a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Its Spectroscopic Implications

This compound (C₉H₈ClN₃) is an off-white solid with a molecular weight of 193.64 g/mol .[1] Its structure, featuring distinct aromatic and aliphatic regions, gives rise to a predictable and interpretable set of spectroscopic data. The pyridine and pyrazole rings constitute the aromatic region, with the protons and carbons in this region exhibiting characteristic chemical shifts in NMR spectroscopy. The chloromethyl group represents the aliphatic portion and is a key reactive site for further chemical modification.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra involves dissolving 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and analyzing the sample in a 400 MHz or higher NMR spectrometer.[3]

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the pyridine and pyrazole rings, as well as the chloromethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | 8.50 | d | ~2.0 |

| H-4' (Pyridine) | 7.90 | dd | ~8.5, 2.5 |

| H-3' (Pyridine) | 7.80 | d | ~8.5 |

| H-5 (Pyrazole) | 8.20 | d | ~2.5 |

| H-3 (Pyrazole) | 7.75 | d | ~1.5 |

| H-4 (Pyrazole) | 6.55 | t | ~2.0 |

| -CH₂Cl | 4.70 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Protons (H-6', H-4', H-3'): The protons on the pyridine ring are expected to appear in the downfield region (7.80-8.50 ppm) due to the electron-withdrawing effect of the nitrogen atom. The observed splitting patterns (doublet and doublet of doublets) arise from coupling with adjacent protons.

-

Pyrazole Protons (H-5, H-3, H-4): The pyrazole protons also resonate in the aromatic region. The distinct chemical shifts are a result of their relative positions to the nitrogen atoms within the five-membered ring.[4]

-

Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are expected to appear as a singlet around 4.70 ppm.[5] The downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent chlorine atom and the pyridine ring.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | 152.0 |

| C-6' (Pyridine) | 149.0 |

| C-4' (Pyridine) | 138.0 |

| C-5' (Pyridine) | 132.0 |

| C-3' (Pyridine) | 121.0 |

| C-5 (Pyrazole) | 142.0 |

| C-3 (Pyrazole) | 130.0 |

| C-4 (pyrazole) | 108.0 |

| -CH₂Cl | 45.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbons of the pyridine and pyrazole rings are found in the downfield region (108.0-152.0 ppm), which is characteristic of sp²-hybridized carbons in aromatic systems.[6] The carbons attached to nitrogen atoms (C-2', C-6', C-5, C-3) are typically shifted further downfield.

-

Aliphatic Carbon: The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate in the upfield region around 45.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

Experimental Protocol for Mass Spectrometry

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺.[7]

Workflow for ESI-MS Data Acquisition:

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed.

| Ion | Predicted m/z | Relative Abundance |

| [M+H]⁺ (³⁵Cl) | 194.04796 | 100% |

| [M+H]⁺ (³⁷Cl) | 196.04501 | ~32% |

| [M+Na]⁺ (³⁵Cl) | 216.02990 | - |

| [M+Na]⁺ (³⁷Cl) | 218.02695 | - |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The base peak is expected at an m/z of 194.04796, corresponding to the protonated molecule with the ³⁵Cl isotope.[8]

-

Isotopic Pattern: A significant peak at m/z 196.04501, with roughly one-third the intensity of the base peak, is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).[8]

-

Adducts: Depending on the experimental conditions, sodium adducts ([M+Na]⁺) may also be observed.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Weak |

| 1600-1450 | C=C and C=N stretch (aromatic rings) | Strong |

| 1300-1000 | C-N stretch | Medium |

| 800-600 | C-Cl stretch | Strong |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the pyridine and pyrazole rings.

-

Aliphatic C-H Stretch: The weaker bands below 3000 cm⁻¹ correspond to the C-H stretching of the chloromethyl group.

-

Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings.[6]

-

C-Cl Stretch: A strong absorption in the fingerprint region (800-600 cm⁻¹) is indicative of the C-Cl bond.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provides a comprehensive analytical fingerprint for this important chemical intermediate. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are consistent with the known structure of the molecule and are based on established spectroscopic principles and data from structurally related compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the identification, characterization, and quality control of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. China this compound Manufacturers Suppliers Factory [zbwhr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Abstract

Introduction: Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety. This unique architecture makes it a highly valuable building block in synthetic chemistry.[1] Its primary application lies in serving as a key intermediate for the synthesis of more complex bioactive molecules, particularly in the development of novel anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2] The 2-(pyrazol-1-yl)pyridine scaffold is a known pharmacophore found in compounds targeting critical biological pathways, while the chloromethyl group provides a reactive handle for facile chemical modification and diversification.[1]

Given its role as a foundational precursor in multi-step syntheses, absolute certainty of its structure and purity is paramount. NMR spectroscopy is the definitive analytical technique for this purpose, providing unambiguous confirmation of the molecular structure in solution. This guide establishes a validated workflow for achieving that confirmation.

Predicted Spectral Characteristics and Foundational Principles

Before acquiring experimental data, a thorough understanding of the expected NMR spectrum is crucial for efficient and accurate interpretation. The structure of this compound contains three distinct spin systems: the substituted pyridine ring, the pyrazole ring, and the chloromethyl group.

Chemical Structure and Numbering:

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Introduction

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer research.[1][2] Its structure, which incorporates a pyridine ring, a pyrazole moiety, and a reactive chloromethyl group, presents a unique analytical challenge.[1][3] Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction mixtures.

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this compound and similar structures. We will explore the theoretical underpinnings of its ionization and fragmentation, provide field-proven experimental protocols, and offer a detailed interpretation of the expected mass spectral data. The causality behind each experimental choice is explained to empower the analyst to not only reproduce but also adapt these methods for their specific needs.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical for predicting its behavior in a mass spectrometer.

-

Monoisotopic Mass: 193.04068 Da[4]

-

Key Structural Features:

-

Pyridine Ring: A basic aromatic heterocycle that can be readily protonated.

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

Chloromethyl Group: A reactive alkyl halide substituent that is a primary site for fragmentation.

-

The presence of multiple nitrogen atoms makes this molecule amenable to analysis by "soft" ionization techniques like Electrospray Ionization (ESI) in positive ion mode. The overall structure is also sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocols: A Self-Validating System

The choice of analytical technique is dictated by the sample matrix, the desired sensitivity, and the type of structural information required. Here, we present protocols for both GC-MS and LC-MS, the two most common and powerful methods for analyzing a compound of this nature.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is the workhorse for the analysis of volatile and thermally stable small molecules. EI is a "hard" ionization technique that provides rich fragmentation patterns, which are invaluable for structural elucidation.

Causality of Choices:

-

GC Separation: GC provides excellent separation of volatile compounds, ensuring that the mass spectrum obtained is of a pure analyte, which is critical for accurate library matching and structural interpretation. A non-polar capillary column is suitable for this compound.[5]

-

Electron Ionization (70 eV): This standard electron energy is high enough to cause reproducible fragmentation, creating a unique "fingerprint" for the molecule.[6] The resulting spectra can be compared against spectral libraries.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[6]

-

Ion Source Temperature: 230°C.

-

Scan Range: m/z 40-300.

-

Diagram: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the preferred method for less volatile or thermally labile compounds and is generally more sensitive than GC-MS. ESI is a "soft" ionization technique, meaning it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This is excellent for molecular weight confirmation.

Causality of Choices:

-

LC Separation: Reversed-phase chromatography is a robust method for separating compounds of moderate polarity.

-

Electrospray Ionization (ESI): The presence of basic nitrogen atoms in the pyridine and pyrazole rings makes the molecule easy to protonate, leading to a strong signal for the [M+H]⁺ ion in positive ESI mode.[8]

-

Tandem Mass Spectrometry (MS/MS): To gain structural information, the [M+H]⁺ ion can be isolated and fragmented (Collision-Induced Dissociation or CID). This provides controlled fragmentation that is highly informative for elucidating the structure.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the compound (e.g., 1-10 µg/mL) in a mobile phase-compatible solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation.[9]

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 - 4.0 kV.[9]

-

Source Temperature: 120°C.

-

Desolvation Gas Temperature: 350°C.

-

Full Scan MS: Scan from m/z 50-300 to detect the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 194.0) and apply collision energy (e.g., 10-30 eV) to generate product ion spectra.

-

Interpretation of Mass Spectra: A Predictive Analysis

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). The primary fragmentation pathways are expected to be driven by the lability of the chloromethyl group and cleavages of the heterocyclic rings.

Predicted Major Fragment Ions in EI-MS:

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Origin |

| 193/195 | [C₉H₈ClN₃]⁺˙ | Molecular Ion (M⁺˙) |

| 158 | [M - Cl]⁺ | Loss of a chlorine radical |

| 144 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical[5][6] |

| 131 | [C₈H₇N₂]⁺ | Loss of HCl and HCN from M⁺˙ |

| 117 | [C₇H₅N₂]⁺ | Fragmentation of the pyridine ring |

| 92 | [C₅H₄N₂]⁺˙ | Pyrazole ring fragment |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation[6] |

Diagram: Predicted EI Fragmentation Pathway

Caption: Predicted major EI fragmentation pathways for the analyte.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 194.0 (for the ³⁵Cl isotope). The MS/MS fragmentation of this precursor ion will likely involve the same core cleavages seen in EI, but originating from an even-electron species.

Predicted Major Fragment Ions in ESI-MS/MS of [M+H]⁺:

-

Precursor Ion: m/z 194.0

-

Key Fragmentations:

-

Loss of HCl (m/z 158.0): A common fragmentation pathway for protonated chloromethyl compounds, resulting in a stable carbocation.

-

Loss of Pyrazole (m/z 126.0): Cleavage of the C-N bond linking the two rings, leading to the formation of the 5-(chloromethyl)pyridinium ion.

-

Loss of Chloromethane (m/z 144.0): A rearrangement followed by the loss of a neutral chloromethane molecule.

-

Conclusion

The mass spectrometric analysis of this compound is a critical component of its chemical characterization in drug discovery and development. This guide provides a robust framework for scientists, grounded in the principles of mass spectrometry and tailored to the specific structural features of the molecule. By employing either the detailed GC-MS protocol for a comprehensive fragmentation fingerprint or the sensitive LC-MS/MS method for molecular weight confirmation and controlled structural analysis, researchers can confidently identify and characterize this important synthetic intermediate. The predictive fragmentation analysis offered herein serves as a reliable roadmap for interpreting the resulting spectra, ensuring both the integrity of research data and the acceleration of the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: From Synthesis to Structural Elucidation and Application

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. This molecule is a significant heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2][3] Understanding its three-dimensional atomic arrangement is paramount for researchers, scientists, and drug development professionals aiming to leverage its structural features for rational drug design and to ensure the consistency and quality of synthesized active pharmaceutical ingredients (APIs).

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS No. 748796-39-6) is a bifunctional organic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety.[1][4][5] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs with diverse therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6][7][8][9][10] The chloromethyl group serves as a reactive handle, allowing for facile chemical modification and the introduction of various functional groups, which is a critical feature for building chemical libraries in the drug discovery process.[1]

Given its importance, a definitive understanding of its solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise. It provides crucial insights into:

-

Molecular Conformation: The precise spatial arrangement of the pyridine and pyrazole rings and the orientation of the chloromethyl group.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern how the molecules pack in a crystalline lattice.

-

Solid-State Stability: Information that can inform on potential polymorphism, which has significant implications for the stability, solubility, and bioavailability of a drug substance.

-

Rational Drug Design: A validated 3D structure can be used as a starting point for computational modeling and the design of new derivatives with improved target affinity and pharmacokinetic properties.

Synthesis and Crystallization: Obtaining Diffraction-Quality Single Crystals

The first and often most challenging step in crystal structure determination is the growth of a high-quality single crystal.[11][12] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order, free from significant defects like twinning or cracks.[11][12]

Synthesis of this compound

While multiple synthetic routes may exist, a plausible and common approach for the synthesis of N-aryl pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a likely pathway would involve the reaction of a suitably substituted pyridine precursor with pyrazole.

Following synthesis, the crude product, typically an off-white solid[1], must be purified, for example, by column chromatography or recrystallization, to achieve a purity of ≥97% suitable for crystallization experiments.

Crystallization Protocol

Small molecules with limited conformational freedom, like our target compound, can often be crystallized using a variety of methods.[11] The key is to slowly approach a state of supersaturation.

Step-by-Step Crystallization Workflow:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent to near saturation in a vial covered with a perforated cap or parafilm.

-

Allow the solvent to evaporate slowly and undisturbed over several days.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (0-8 °C, the recommended storage temperature[1]) to induce crystallization.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: A drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a less-soluble solvent (precipitant).

-

Sitting Drop: The drop of the compound solution is placed on a bridge within a sealed well containing the precipitant.

-

In both methods, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting gradual crystal growth.[11]

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection at low temperatures (typically 100 K) to minimize radiation damage.

Data Collection and Structure Solution: An X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[13][14][15] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[12]

Detailed Experimental Protocol

-

Data Collection:

-

A suitable crystal is mounted on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[13]

-

A low-temperature stream (e.g., 100 K) is applied to the crystal to reduce thermal motion and potential radiation damage.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

-

Data Processing:

-

The collected images are processed to determine the unit cell dimensions, crystal system, and space group.

-

The intensities of the thousands of measured reflections are integrated, scaled, and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

-

Structure Solution and Refinement:

-

For small molecules (<1000 non-hydrogen atoms), the initial atomic positions are typically determined using direct methods, a process that mathematically phases the diffraction data.[12]

-

The resulting electron density map is interpreted to build an initial molecular model.

-

This model is then refined using full-matrix least-squares methods, where the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

-

Validation:

-

The final structural model is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).

-

Anticipated Structural Features and Data

While a specific experimental structure is not publicly available, we can anticipate the key crystallographic and geometric parameters based on the known molecular formula (C₉H₈ClN₃) and related structures.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Anticipated Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for achiral organic molecules) |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-110° |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | ~1.3-1.5 g/cm³ |

| Final R-indices | R1 < 0.05, wR2 < 0.15 for high-quality data |

| Data/Restraints/Params | ~2000 / 0 / ~150 |

| Goodness-of-fit (S) | ~1.0 |

Table 2: Key Intramolecular Geometric Parameters (Anticipated)

| Bond/Angle/Dihedral | Expected Value/Range |

| C-Cl Bond Length | 1.75 - 1.80 Å |

| Pyridine C-N Bond Lengths | 1.33 - 1.35 Å |

| Pyrazole C-N Bond Lengths | 1.32 - 1.38 Å |

| Pyridine-Pyrazole C-N Bond | 1.40 - 1.45 Å |

| Pyridine-Pyrazole Dihedral Angle | 10 - 40° (likely non-planar due to steric hindrance) |

Implications for Drug Development

The precise knowledge derived from the crystal structure is invaluable for drug development professionals.

-

Structure-Activity Relationship (SAR): A validated 3D structure allows for more accurate SAR studies, helping to explain why certain modifications to the molecule lead to changes in biological activity.[10]

-

Polymorph Screening: The crystallization process may reveal different crystalline forms (polymorphs) of the same compound. Since polymorphs can have different physical properties, identifying and characterizing them is a regulatory requirement.

-

Formulation Development: Understanding the intermolecular interactions that stabilize the crystal lattice can help in designing stable formulations and predicting potential interactions with excipients.

Conclusion

Determining the crystal structure of this compound is a critical step in fully characterizing this important pharmaceutical intermediate. Through a systematic approach involving careful synthesis, methodical crystallization, and high-resolution single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. This structural information is not merely a characterization endpoint but a foundational pillar for advancing medicinal chemistry programs, enabling rational drug design, and ensuring the development of safe and effective therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. China this compound Manufacturers Suppliers Factory [zbwhr.com]

- 3. jk-sci.com [jk-sci.com]

- 4. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. rigaku.com [rigaku.com]

- 15. excillum.com [excillum.com]

Unlocking Synthetic Diversity: A Technical Guide to the Reactivity of the Chloromethyl Group in Pyrazolylpyridines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolylpyridine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of these bicyclic heteroaromatic systems is critical for tuning their pharmacological profiles. Among the most versatile synthetic handles for elaboration is the chloromethyl group. Its reactivity, analogous to that of a benzylic halide, provides a reliable entry point for a vast array of nucleophilic substitution reactions. This guide offers a comprehensive exploration of the chemical principles governing the reactivity of the chloromethyl group on a pyrazolylpyridine core. We will dissect the underlying reaction mechanisms, explore the electronic influence of the constituent heterocycles, and provide field-proven, detailed protocols for key synthetic transformations.

The Chemical Nature of the Chloromethyl-Pyrazolylpyridine Moiety

The reactivity of the chloromethyl group (-CH₂Cl) appended to a pyrazolylpyridine scaffold is fundamentally governed by its electronic environment. This group is best understood as a heteroaromatic analog of a benzylic halide. The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.[3]

The true enhancement in reactivity, however, stems from the ability of the adjacent pyrazole and pyridine rings to stabilize both the transition states and intermediates of nucleophilic substitution reactions.

Mechanistic Dichotomy: SN1 vs. SN2 Pathways

Like benzylic halides, chloromethyl-pyrazolylpyridines can undergo nucleophilic substitution via both SN1 and SN2 mechanisms.[4] The operative pathway is dictated by the reaction conditions, namely the nature of the nucleophile, the solvent, and the specific substitution pattern on the heterocyclic core.

-

SN2 Pathway: This bimolecular mechanism involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a pentacoordinate transition state. It is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) that can solvate the cation but not the nucleophile, thus enhancing its reactivity.[3] The π-systems of the pyrazole and pyridine rings help stabilize this transition state, accelerating the reaction rate, often even faster than for simple primary alkyl halides.[4]

-

SN1 Pathway: This unimolecular mechanism involves a two-step process initiated by the departure of the chloride leaving group to form a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize both the departing anion and the carbocation intermediate.[5] The exceptional stability of the resulting pyrazolyl-pyridin-ylmethyl carbocation, due to extensive resonance delocalization of the positive charge across both aromatic rings, makes this pathway highly accessible.[6]

Figure 1: Deciding between SN1 and SN2 pathways.

Electronic Influence of the Heterocyclic Rings